3-Phenylisonicotinic acid
Overview
Description
3-Phenylpyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring substituted with a phenyl group at the 3-position and a carboxylic acid group at the 4-position
Biochemical Analysis
Biochemical Properties
It is known that this compound interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
A related compound, 3-phenylpropionic acid (3-PPA), has been shown to promote myotube hypertrophy by inhibiting protein degradation and promoting protein acetylation in C2C12 and chick embryo primary skeletal muscle myotubes .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound is stable at temperatures between 2-8°C .
Metabolic Pathways
Phenolic compounds, which include 3-Phenylisonicotinic acid, are known to be involved in various metabolic pathways .
Transport and Distribution
It is likely that this compound interacts with various transporters or binding proteins, which could affect its localization or accumulation .
Subcellular Localization
It is likely that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-phenylpyridine-4-carboxylic acid typically involves the reaction of pyridine derivatives with phenyl-substituted reagents. One common method is the recyclization of a thiopyran ring using cyclic secondary amines, followed by conversion into substituted thieno[2,3-b]pyridines . Another approach involves the use of Grignard reagents to add phenyl groups to pyridine N-oxides, followed by treatment with acetic anhydride .
Industrial Production Methods: Industrial production of 3-phenylpyridine-4-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green solvents and catalysts, such as copper salts and D-glucose, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-phenylpyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include substituted pyridines, phenyl derivatives, and various functionalized carboxylic acids .
Scientific Research Applications
3-phenylpyridine-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-phenylpyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its neurotropic activity is attributed to its ability to modulate neurotransmitter systems and receptor sites in the brain . The compound’s effects are mediated through nucleophilic attack and formation of pyridine rings, which influence various biochemical pathways .
Comparison with Similar Compounds
- 4-Phenylpyridine-3-carboxylic acid
- 3-Hydroxy-4-phenylthieno[2,3-b]pyridine
- 4-Phenylpyridine-2-one
- 6-Phenylpyrimidin-4-one
Comparison: 3-phenylpyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits unique neurotropic activity and potential therapeutic applications .
Properties
IUPAC Name |
3-phenylpyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(15)10-6-7-13-8-11(10)9-4-2-1-3-5-9/h1-8H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKFWWNHOUWPSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CN=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376588 | |
Record name | 3-phenylpyridine-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104096-15-3 | |
Record name | 3-phenylpyridine-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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